3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid
Description
Historical Context and Development
The development of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid emerges from the broader historical trajectory of thienopyridine research, which has evolved significantly since the mid-20th century. The systematic exploration of thienopyridine derivatives began with the recognition that fused heterocyclic systems containing both sulfur and nitrogen heteroatoms possessed unique electronic properties and biological activities. The thienopyridine class, encompassing six distinct isomeric structures characterized by different annulation modes, has attracted considerable attention from synthetic chemists and pharmaceutical researchers due to their diverse biological activities.
The specific thieno[3,2-e]pyridine core system found in this compound represents one of the more recently explored isomeric forms within the thienopyridine family. Research into this particular scaffolding intensified during the early 2000s as part of broader efforts to identify novel inhibitors for various biological targets. The evolution of thienopyridine chemistry has been driven by high-throughput screening programs that routinely employ these heterocyclic structures as starting points for drug discovery, leading to the identification of promising hit series for further development.
The incorporation of the cyclopentane ring to form the tricyclic system represents an advancement in structural complexity that emerged from structure-activity relationship studies. These investigations revealed that additional ring fusion could enhance selectivity and potency against specific biological targets. The development of synthetic methodologies for accessing such complex tricyclic systems has paralleled advances in heterocyclic chemistry, particularly those involving cyclization reactions that form carbon-carbon bonds adjacent to heteroatoms.
Nomenclature and Classification in Heterocyclic Chemistry
The systematic nomenclature of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid reflects the complex hierarchical naming conventions established for polycyclic heterocyclic compounds. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound name begins with the cyclopenta[b]thieno[3,2-e]pyridine core, indicating the fusion pattern of the three ring systems. The bracketed notations [b] and [3,2-e] specify the precise positions where ring fusion occurs, providing unambiguous structural identification.
The systematic International Union of Pure and Applied Chemistry name for this compound is 6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylic acid, which employs the tricyclic nomenclature system. This alternative naming convention emphasizes the three-dimensional connectivity of the ring system and explicitly identifies the positions of the heteroatoms using the thia (sulfur) and aza (nitrogen) descriptors. The tricyclo designation indicates three interconnected rings, while the numerical descriptors [7.3.0.03,7] specify the ring sizes and bridging patterns.
The compound's classification within heterocyclic chemistry places it among the aromatic heterocycles, specifically within the subcategory of fused bicyclic systems containing multiple heteroatoms. The presence of both sulfur and nitrogen heteroatoms qualifies it as a heterocycle with two different heteroatoms, a classification that influences its electronic properties and chemical reactivity. The aromatic character of the thieno[3,2-e]pyridine core system arises from the delocalization of π electrons across the fused ring system, satisfying Hückel's rule for aromaticity.
Position within Thienopyridine Chemical Space
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid occupies a distinctive position within the broader thienopyridine chemical space, representing a structurally complex member of this therapeutically important heterocyclic family. The thienopyridine class encompasses six isomeric structures, each characterized by different annulation modes between thiophene and pyridine rings. These include thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine.
The thieno[3,2-e]pyridine core system represents a less common isomeric form compared to the more extensively studied thieno[2,3-b]pyridine and thieno[3,2-b]pyridine systems. This positioning within the chemical space provides unique opportunities for structure-activity relationship development, as the specific electronic distribution and steric environment differ from the more commonly explored isomers. The [3,2-e] fusion pattern creates a distinctive electronic environment that influences both the compound's chemical reactivity and its potential biological interactions.
The additional cyclopentane ring fusion further distinguishes this compound within thienopyridine chemical space, creating a tricyclic system that expands beyond the typical bicyclic thienopyridine framework. This structural elaboration places the compound among the more complex thienopyridine derivatives, which have shown enhanced selectivity profiles in biological screening assays. The presence of both amino and carboxylic acid functional groups provides additional chemical diversity, enabling participation in hydrogen bonding interactions and salt formation that can influence biological activity and pharmacokinetic properties.
Recent investigations into thienopyridine chemical space have revealed that derivatives containing the thieno[3,2-e]pyridine core exhibit unique biological activities distinct from other isomeric forms. This compound's position represents an intersection of structural complexity and functional group diversity that has attracted attention in medicinal chemistry research programs focused on developing novel therapeutic agents.
Structural Classification and Significance
The structural classification of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid encompasses multiple organizational frameworks that reflect its complex molecular architecture and functional significance. At the primary level, the compound classifies as a tricyclic heterocycle, specifically a fused ring system containing both sulfur and nitrogen heteroatoms within an aromatic framework. The molecular formula C11H10N2O2S indicates the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, creating a molecular weight of 234.27 grams per mole.
The structural significance of this compound lies in its unique combination of aromatic heterocyclic character with peripheral functional groups that confer specific chemical properties. The amino group at position 3 provides nucleophilic character and hydrogen bonding capability, while the carboxylic acid functionality at position 2 introduces acidic properties and the potential for salt formation. This dual functionality creates an amphoteric character that influences the compound's solubility profile and biological interactions.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C11H10N2O2S | Defines elemental composition |
| Molecular Weight | 234.27 g/mol | Medium molecular weight range |
| Chemical Abstracts Service Number | 166113-90-2 | Unique chemical identifier |
| Melting Point | Not available | Physical property data limited |
| Boiling Point | 502.2±50.0 °C at 760 mmHg | High thermal stability predicted |
| Flash Point | 257.5±30.1 °C | Safety classification parameter |
| Density | 1.6±0.1 g/cm³ | Relatively dense due to heteroatoms |
The aromatic character of the fused ring system contributes to the compound's stability and influences its electronic properties. The thieno[3,2-e]pyridine core exhibits delocalized π electron systems that satisfy aromatic criteria, while the saturated cyclopentane ring provides conformational flexibility. This combination of rigid aromatic character with flexible aliphatic components creates a molecular architecture capable of adopting multiple conformations for biological target recognition.
The structural classification also extends to the compound's positioning within chemical databases and screening libraries. The tricyclic nature and functional group diversity place it among medium-complexity heterocycles suitable for pharmaceutical applications. The presence of multiple hydrogen bond donors and acceptors, combined with aromatic character, provides a favorable balance of hydrophilic and lipophilic properties that influences membrane permeability and biological distribution.
From a synthetic chemistry perspective, the structural classification highlights the compound's potential as a synthetic intermediate or building block for more complex molecular architectures. The combination of amino and carboxylic acid functionalities provides multiple sites for chemical modification through standard organic transformations, enabling the preparation of diverse derivatives for structure-activity relationship studies. The aromatic heterocyclic core provides stability during chemical manipulations while offering sites for electrophilic and nucleophilic substitution reactions.
Properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-8-6-4-5-2-1-3-7(5)13-10(6)16-9(8)11(14)15/h4H,1-3,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMAONSBNGBEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142484 | |
| Record name | 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166113-90-2 | |
| Record name | 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166113-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method includes the use of active methylene halogen derivatives as alkylating agents . The reaction conditions often involve stirring the mixture for a specific duration, followed by the addition of reagents such as 1,2-dibromoethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like Mn(OTf)2 and t-BuOOH.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Active methylene halogen derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce various substituted derivatives of the parent compound .
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmacological Research : The compound has been investigated for its role in inhibiting specific kinases involved in cell signaling pathways. For instance, it has shown potential as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative diseases. The identification of this compound as a tool molecule aids in understanding the biology of these kinases and developing therapeutic strategies against related diseases .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its structural features allow for interaction with biological targets that are crucial in cancer progression, making it a candidate for further development as an anticancer agent .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures can penetrate the blood-brain barrier, indicating potential applications in treating neurodegenerative disorders. The ability to modify the compound's structure could enhance its neuroprotective properties and selectivity for central nervous system targets .
Material Science Applications
- Organic Electronics : The unique structural characteristics of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties can be tuned by altering the substituents on the thieno-pyridine core .
- Polymer Chemistry : This compound can serve as a building block for synthesizing polymers with specific electronic or optical properties. Research into polymer composites incorporating this compound may lead to advanced materials with enhanced performance characteristics in various applications .
Case Study 1: Inhibition of PI5P4Kγ
A study conducted on the inhibition of PI5P4Kγ demonstrated that thienylpyrimidine derivatives, including those related to 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid, exhibited selective activity against this kinase. The research utilized virtual screening methods to identify potent inhibitors and provided pharmacokinetic data that supports further investigation into their therapeutic potential .
Case Study 2: Antitumor Activity
In vitro studies on the antitumor effects of derivatives derived from this compound revealed significant cytotoxicity against multiple cancer cell lines. These findings were substantiated by mechanisms involving apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Based on Ring Size
Cyclohepta[b]thieno[3,2-e]pyridine Derivative
- Compound: 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylic acid
- Molecular Formula : C₁₃H₁₄N₂O₂S
- Molecular Weight : 262.33 g/mol
- CAS Number : 401648-41-7 .
- Key Difference : Expansion of the cyclopentane ring to a seven-membered cycloheptane ring, increasing molecular weight and hydrophobicity.
- Implications : Larger ring size may enhance binding to hydrophobic pockets in biological targets but reduce solubility.
Cycloocta[b]thieno[3,2-e]pyridine Derivative
- Compound: 3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxylic acid
- Molecular Formula : C₁₃H₁₆N₂O₂S (estimated)
- CAS Number: Not explicitly listed .
- Key Difference : Eight-membered cyclooctane ring, further increasing steric bulk and conformational flexibility.
- Implications: Potential for novel bioactivity due to unique ring strain and spatial arrangement.
Functional Group Modifications
2-(Ethylthio) Substitution
- Compound : 2-(Ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
- Molecular Formula: C₁₁H₁₃NO₂S
- CAS Number : 1342874-92-3 .
- Key Difference: Replacement of the amino group with an ethylthio (-S-C₂H₅) group.
Perfluoroethyl and Oxadiazole Derivatives
- Compound: 2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(perfluoroethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine
- Molecular Formula : C₁₉H₁₈F₅N₅OS
- Key Features : Incorporation of a perfluoroethyl group and oxadiazole ring .
- Implications : Enhanced electron-withdrawing effects and metabolic stability due to fluorine atoms.
Carboxamide Derivatives with Antiplasmodial Activity
Biological Activity
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid (CAS Number: 166113-90-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates cyclopentane, thiophene, and pyridine rings, making it a unique candidate for various biological applications.
The molecular formula of this compound is C₁₁H₁₀N₂O₂S, with a molecular weight of 234.27 g/mol. Its structure contributes to its biological activity, particularly in terms of interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 166113-90-2 |
Biological Activity
Research indicates that compounds similar to 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine derivatives exhibit a wide spectrum of biological activities. These include:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though specific data on this compound's efficacy remains limited.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
- Inhibition of Protein Kinases : Some derivatives have been identified as inhibitors of protein kinase FGFR1, which plays a crucial role in cancer progression and metastasis .
The exact mechanisms through which 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that:
- Target Interaction : The compound may interact with specific proteins involved in cellular signaling pathways.
- Biochemical Pathways : It might influence pathways such as those regulating glucose metabolism and calcium channel antagonism .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this class:
- Antiviral Activity : A study focusing on thienopyridine derivatives demonstrated significant antiviral properties against influenza viruses, suggesting that modifications in the cyclopentane-thiophene framework could enhance activity against viral polymerases .
- Anticancer Screening : Research involving similar compounds has highlighted their ability to inhibit tumor growth in vitro and in vivo models. For instance, analogs showed IC50 values in the micromolar range against various cancer cell lines .
Q & A
Basic: What is the standard synthetic route for 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid?
Answer:
The synthesis involves a three-step process:
Cyclopentanone (36) reacts with sodium methoxide and methyl formate to generate sodium (Z)-(2-oxocyclopentylidene) methanolate (37).
Reaction of (37) with cyanothioacetamide and piperidinium acetate, followed by acetic acid acidification, yields 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile (38) .
2-bromo-N-phenylacetamide (40) , synthesized from aniline and bromoacetyl bromide, is coupled with (38) in ethanol using anhydrous Na₂CO₃, yielding the target compound at 55% yield .
Key Considerations: Purity is ensured via column chromatography, and intermediates are validated by NMR and HRMS .
Advanced: How can researchers optimize the yield of the target compound in multi-step syntheses?
Answer:
Yield optimization strategies include:
- Catalyst Selection: Palladium or copper catalysts enhance coupling reactions (e.g., in cyclization steps) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction kinetics in cyclocondensation steps .
- Purification: Gradient elution in column chromatography minimizes byproduct contamination .
- Temperature Control: Maintaining 60–80°C during cyclization prevents premature decomposition .
Data-Driven Approach: Compare yields from alternative pathways (e.g., 55% in ethanol vs. 47% in DMF) to identify optimal conditions .
Basic: Which spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic acid carbonyl at δ 170–175 ppm) .
- IR Spectroscopy: Identifies functional groups (e.g., NH₂ stretches at 3300–3500 cm⁻¹, C=O at ~1680 cm⁻¹) .
- HRMS: Validates molecular weight (e.g., [M+H]+ ion matching theoretical calculations) .
- HPLC: Assesses purity (>98% by reverse-phase C18 column) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., Plasmodium falciparum vs. mammalian cells) or incubation times .
- Structural Analogues: Compare activity of derivatives (e.g., 3-amino vs. 3-nitro substitutions) to isolate pharmacophore contributions .
- Dosage Effects: Replicate studies at standardized concentrations (e.g., IC₅₀ values under identical conditions) .
Example: Antiplasmodial activity of KuSaSch100 (IC₅₀ = 1.2 μM) vs. inactive analogues highlights the critical role of the 4-chlorophenyl group .
Basic: What are the primary pharmacological applications of this compound?
Answer:
- Antiplasmodial Activity: Derivatives like KuSaSch100 inhibit Plasmodium falciparum with IC₅₀ values <2 μM .
- Enzyme/Receptor Targeting: The amino group enhances hydrogen bonding with biological targets (e.g., kinase active sites) .
- Structural Scaffold: Serves as a precursor for analogues with varied substituents (e.g., fluorophenyl, cyclopropyl) .
Advanced: How can computational methods guide the design of derivatives with improved bioactivity?
Answer:
- Molecular Docking: Predict binding modes to targets (e.g., Plasmodium dihydroorotate dehydrogenase) using software like AutoDock .
- QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .
- ADMET Prediction: Tools like SwissADME assess solubility, permeability, and toxicity early in design .
Basic: How do researchers validate the purity of intermediates during synthesis?
Answer:
- TLC Monitoring: Rf values compared to standards at each step .
- Melting Point Analysis: Sharp melting ranges (<2°C variation) indicate purity .
- Elemental Analysis: Matches theoretical C/H/N/S content within 0.3% error .
Advanced: What strategies mitigate challenges in scaling up the synthesis from lab to pilot scale?
Answer:
- Batch Reactor Optimization: Control exothermic reactions (e.g., cyclization) via temperature-jacketed reactors .
- Solvent Recycling: Recover ethanol or DMF via distillation to reduce costs .
- Process Analytics: Use PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) .
Basic: How is the compound’s stability assessed under different storage conditions?
Answer:
- Accelerated Stability Studies: Expose to 40°C/75% RH for 6 months; analyze degradation via HPLC .
- Light Sensitivity: UV-vis spectroscopy detects photodegradation products .
- Recommendations: Store at 2–8°C in amber vials under inert gas (N₂/Ar) .
Advanced: What mechanistic insights explain the compound’s selectivity for parasitic vs. mammalian targets?
Answer:
- Parasite-Specific Metabolism: Targets folate biosynthesis in Plasmodium, absent in mammalian cells .
- Steric Effects: The cyclopenta[b]thieno core fits the hydrophobic pocket of parasitic enzymes but not human homologs .
- Electrostatic Complementarity: The carboxylic acid group forms salt bridges with conserved lysine residues in parasitic targets .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
